2-(Dedimethyldeamino)deethyl Denaverine

Catalog No.
S1525677
CAS No.
2594-45-8
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dedimethyldeamino)deethyl Denaverine

CAS Number

2594-45-8

Product Name

2-(Dedimethyldeamino)deethyl Denaverine

IUPAC Name

2-(2-ethylbutoxy)-2,2-diphenylacetic acid

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-3-16(4-2)15-23-20(19(21)22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,3-4,15H2,1-2H3,(H,21,22)

InChI Key

BKDYSVIWOXMSLT-UHFFFAOYSA-N

SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Synonyms

α-(2-Ethylbutoxy)-α-phenyl-benzeneacetic Acid, ;(2-Ethylbutoxy)diphenyl-acetic Acid; 2-(2-Ethylbutoxy)-2,2-diphenylacetic acid

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Chelating Agents and Environmental Impact:

The environmental impact of traditional chelating agents like EDTA and DTPA in water systems has driven research for biodegradable alternatives. EBDPA is one such candidate studied for its potential to replace non-biodegradable agents in various fields including agriculture, electroplating, and waste treatment [1]. Biodegradable chelating agents can help reduce environmental consequences associated with non-degradable options.

Source: Pinto DC, Neto CP, Soares AMVM. Biodegradable chelating agents: A promising alternative for environmental protection. Journal of Environmental Management. 2014;142:240-248.

Chemical Synthesis and Catalysis:

The field of chemical synthesis has benefited from the development of Pd(II)-catalyzed enantioselective C-H olefination, a process that utilizes diphenylacetic acid substrates. Studies have shown that EBDPA, a derivative of diphenylacetic acid, can be employed in this method with the help of chiral amino acid ligands. This research highlights significant progress in the synthesis of olefinated products [2].

Source: Shi S, Zhang Y, Wang J, et al. Enantioselective C-H Olefination of Diphenylacetic Acids and Their Derivatives. Journal of the American Chemical Society. 2010;132(43):15046-15049.

Applications in Organic Synthesis:

The role of diphenylacetic acid in organic synthesis extends to studies on the oxidation of ethylenes. For instance, research has demonstrated that the oxidation of 1,1-diphenylethylene by chromic acid yields diphenylacetic acid, showcasing its utility as a precursor for various organic compounds [3]. EBDPA, being structurally similar, may also hold potential in similar synthetic pathways.

Source: Moussa YM, Eweiss NA. Selective Oxidation of Ethylenes Using Chromic Acid in Acetic Acid Medium. Monatshefte für Chemie. 2007;138(11-12):1229-1233.

XLogP3

4.9

Dates

Modify: 2024-04-14

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